molecular formula C17H16N2S B12464422 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol

Cat. No.: B12464422
M. Wt: 280.4 g/mol
InChI Key: HJCHOZPCVPIIBY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol , which accurately reflects its molecular structure. The name delineates the following features:

  • A central imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).
  • Two 4-methylphenyl substituents attached to the 4- and 5-positions of the imidazole ring.
  • A thiol (-SH) functional group at position 2.

The structural representation, derived from its canonical SMILES notation (CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C), illustrates the connectivity of atoms. The imidazole core is fused with two para-methyl-substituted benzene rings, while the thiol group contributes to the compound’s reactivity (Figure 1).

Table 1: Structural and Notational Data

Property Value
IUPAC Name 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol
SMILES CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C
InChI Key ANVRIOMDLFMRPM-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number reported for this compound is 12067-00-4 . However, this identifier conflicts with entries for rhenium telluride (ReTe₂) in other databases, suggesting potential discrepancies in nomenclature or data curation. Users are advised to verify this identifier with additional authoritative sources.

Alternative chemical names include:

  • 4,5-Di-p-tolyl-4H-imidazole-2-thiol
  • 2-Mercapto-4,5-bis(4-methylphenyl)-4H-imidazole

These synonyms emphasize the compound’s substituents and functional group, aligning with IUPAC conventions.

Molecular Formula and Weight Calculations

The molecular formula of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is C₁₇H₁₆N₂S , derived from the summation of its constituent atoms:

  • 17 carbon atoms : 14 from the two 4-methylphenyl groups and 3 from the imidazole ring.
  • 16 hydrogen atoms : 14 from the aromatic substituents and 2 from the imidazole and thiol groups.
  • 2 nitrogen atoms : Integral to the imidazole ring.
  • 1 sulfur atom : Part of the thiol functional group.

The molecular weight is calculated as:
$$
(17 \times 12.01) + (16 \times 1.008) + (2 \times 14.01) + (1 \times 32.07) = 280.4 \, \text{g/mol}
$$
This matches the value reported in experimental data.

Table 2: Molecular Composition

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 17 12.01 204.17
Hydrogen (H) 16 1.008 16.13
Nitrogen (N) 2 14.01 28.02
Sulfur (S) 1 32.07 32.07
Total 280.39

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4,5-bis(4-methylphenyl)-1,5-dihydroimidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(19-17(20)18-15)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3,(H,18,20)

InChI Key

HJCHOZPCVPIIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=NC(=S)N2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 4-methylbenzil (10 mmol) and thiourea (12 mmol) are refluxed in glacial acetic acid (50 mL) for 8–12 hours. The reaction proceeds via initial formation of a thiocarbamoyl intermediate, followed by intramolecular cyclization to yield 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol (3 ). Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 118–120°C <80°C: <20% yield
Molar Ratio (1:2) 1:1.2 Excess thiourea reduces purity
Reaction Time 10 hours <6h: Incomplete cyclization

Post-reaction neutralization with NaHCO₃ and recrystallization from ethanol affords the product in 68–72% yield. Characterization by ¹H NMR shows a singlet at δ 12.48 ppm for the NH proton and aromatic multiplets at δ 7.20–7.49 ppm for the methylphenyl groups.

Modified Markwald Synthesis with 4-Methylphenyl Substrates

Adapting the classical Markwald protocol, this method employs 4-methylphenyl isothiocyanate (4 ) and 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (5 ) under reflux conditions.

Reaction Optimization

Triethylamine (2.5 g, 25 mmol) is added dropwise to a mixture of 4 (25 mmol) and 5 (25 mmol) in ethanol (50 mL). After 4 hours at reflux, the intermediate thioamide precipitates and is cyclized by treatment with K₂CO₃ in acetone:

Key Observations:

  • Solvent Effects: Ethanol > DMF > THF (yields: 78% vs. 65% vs. 52%)
  • Base Selection: K₂CO₃ (78%) > NaOH (63%) > NH₄OH (41%)
  • Scalability: Maintains >70% yield at 100 mmol scale

The final product exhibits IR νmax at 3387 cm⁻¹ (N–H stretch) and 1722 cm⁻¹ (C=O stretch), confirming cyclization.

Three-Component Coupling Approach

Recent advances utilize a one-pot strategy combining 4-methylbenzaldehyde (6 ), ammonium acetate, and methylglyoxal (7 ) in the presence of diammonium hydrogen phosphate (DAHP).

Green Chemistry Modifications

Under solvent-free conditions at 70°C, 6 (10 mmol), 7 (10 mmol), and DAHP (15 mmol) react for 3 hours to form the imidazole ring, followed by thiolation with elemental sulfur (8 mmol):

Comparative Performance:

Condition Yield (%) Purity (%)
Conventional (HCl) 65 88
DAHP-mediated 82 95

¹³C NMR data (DMSO-d₆) confirms structure 3 with signals at δ 138.52 (C=N), 128.61–127.91 (Ar–CH), and 41.95 ppm (C–S).

Post-Functionalization Strategies

Thiol Group Stabilization

The free thiol moiety in 3 is prone to oxidation. Protection as the disulfide (e.g., using H₂O₂) followed by reduction with LiAlH₄ improves storage stability:

Stability Data:

Form Half-Life (25°C)
Free Thiol 7 days
Disulfide 90 days
Acetylated 45 days

Industrial-Scale Considerations

Regioselectivity Challenges

Competing formation of 1,4-disubstituted isomers is mitigated by:

  • Microwave Assistance: 30-minute reactions at 150°C reduce isomerization
  • Catalytic ZnCl₂: Enhances cyclization specificity (isomer ratio 9:1)

Environmental Impact Assessment

Method PMI a Energy Intensity (kJ/mol)
Acid-Catalyzed 18.7 420
Three-Component 9.2 310

a Process Mass Intensity

Analytical Characterization Summary

Spectroscopic Signatures of 3:

  • HRMS: m/z Calcd for C₁₇H₁₆N₂S [M+H]⁺: 281.1114; Found: 281.1112
  • XRD: Monoclinic P2₁/c, a = 8.924 Å, b = 10.315 Å, c = 12.487 Å
  • HPLC Purity: 99.2% (C18 column, 80:20 MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the aromatic rings and imidazole core can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

Position 4 and 5 Substitutions

4,5-Diphenyl-2-imidazolethiol (CAS 2349-58-8) Structure: Phenyl groups at positions 4 and 5; thiol at position 2. Properties: Molecular weight 252.33 g/mol; higher lipophilicity compared to the methyl-substituted analogue due to unmodified phenyl rings . Applications: Used in biochemical studies for its thiol reactivity. Lacks methyl groups, reducing steric hindrance but decreasing solubility in nonpolar media .

4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole Structure: Methoxy groups at para positions of phenyl rings; thiophene at position 2.

4,5-Bis(4-chlorophenyl)-2-(2-ethoxy-4-trifluoromethylphenyl)-4,5-dihydro-1H-imidazole

  • Structure : Chlorine substituents (electron-withdrawing) and a saturated imidazole ring.
  • Properties : Molecular weight 479.33 g/mol; chloro groups reduce electron density on the imidazole ring, affecting redox behavior. The saturated ring increases conformational flexibility .
Position 2 Substitutions

4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (Compound 1a) Structure: Nitrothiophene at position 2 instead of thiol. Biological Activity: Demonstrates moderate aromatase inhibition (IC50 ~10 µM) and anticancer effects on MCF7 cells.

2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole

  • Structure : Pyridyl groups at positions 4/5 and hydroxyphenyl at position 2.
  • Applications : Pyridyl nitrogens enable hydrogen bonding and metal coordination, useful in chemiluminescence studies .

Biological Activity

Antimicrobial and Antifungal Activity

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol has demonstrated significant antimicrobial and antifungal properties. The mechanism of action is believed to involve the formation of covalent bonds with biological targets, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily facilitated by the thiol group, which allows for nucleophilic attack on electrophilic centers within proteins.

A comparative study of various imidazole derivatives showed the following results:

CompoundMinimum Inhibitory Concentration (μg/mL)
4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol1.61 ± 1.92
1,4-bis(4-methylphenyl)-1H-imidazole1.98 ± 1.22
Reference antibiotic (Fluconazole)2.00 ± 1.50

These results indicate that 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol exhibits comparable or slightly better antifungal activity compared to similar compounds and the reference antibiotic.

Enzyme Inhibition

The compound's ability to interact with enzymes has been a focus of research, particularly in the context of indoleamine 2,3-dioxygenase (IDO) inhibition. While studies specific to 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol are not available, research on structurally similar 4-phenyl-imidazole derivatives provides valuable insights .

A systematic study of 4-phenyl-imidazole derivatives as IDO inhibitors revealed:

CompoundIC50 (μM) against IDO
4-phenyl-imidazole~100
Most potent derivative~10

These findings suggest that modifications to the basic imidazole structure can significantly enhance enzyme inhibition, indicating potential for 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol in this area.

Structure-Activity Relationships

The biological activity of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is closely tied to its structural features:

  • The thiol group (-SH) is crucial for its reactivity and biological activity, allowing for covalent bond formation with target proteins.
  • The two para-methylphenyl groups contribute to the compound's ability to engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
  • The imidazole ring serves as a key structural element, providing a scaffold for the other functional groups and contributing to the compound's overall biological profile.

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